
2,3-Dihydroxyhexa-2,4-dienedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxyhexa-2,4-dienedioic acid is a chemical compound with the molecular formula C6H6O6 It is characterized by the presence of two hydroxyl groups and a conjugated diene system within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxyhexa-2,4-dienedioic acid can be achieved through several methods. One common approach involves the oxidation of suitable precursors using strong oxidizing agents. For instance, the oxidation of 2,3-dihydroxyhexadiene can yield the desired compound under controlled conditions. The reaction typically requires the use of oxidizing agents such as potassium permanganate or chromium trioxide, and the reaction is carried out in an acidic medium to facilitate the oxidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. Additionally, the use of environmentally friendly oxidizing agents and catalysts can enhance the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydroxyhexa-2,4-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the diene system into a saturated structure.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alcohols or alkyl halides, acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hexanedioic acid derivatives.
Substitution: Formation of esters or ethers with varying alkyl groups.
Applications De Recherche Scientifique
2,3-Dihydroxyhexa-2,4-dienedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,3-Dihydroxyhexa-2,4-dienedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and conjugated diene system allow the compound to participate in redox reactions, influencing cellular processes. Additionally, the compound may interact with enzymes and proteins, modulating their activity and contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Hexadienoic acid: Shares a similar diene system but lacks the hydroxyl groups.
Hexanedioic acid: Contains a similar carbon backbone but lacks the conjugated diene system.
2,3-Dihydroxybutanedioic acid: Contains hydroxyl groups but has a different carbon backbone.
Uniqueness
2,3-Dihydroxyhexa-2,4-dienedioic acid is unique due to the presence of both hydroxyl groups and a conjugated diene system. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
91380-28-8 |
|---|---|
Formule moléculaire |
C6H6O6 |
Poids moléculaire |
174.11 g/mol |
Nom IUPAC |
2,3-dihydroxyhexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H6O6/c7-3(1-2-4(8)9)5(10)6(11)12/h1-2,7,10H,(H,8,9)(H,11,12) |
Clé InChI |
IQFNSSXLMQNRQZ-UHFFFAOYSA-N |
SMILES canonique |
C(=CC(=O)O)C(=C(C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


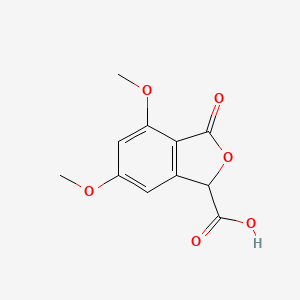
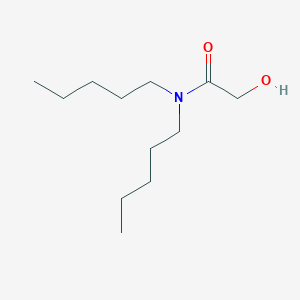
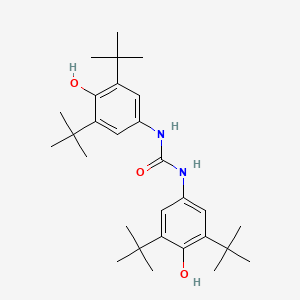
![2-[(Butylsulfanyl)methylidene]cyclododecan-1-one](/img/structure/B14365704.png)
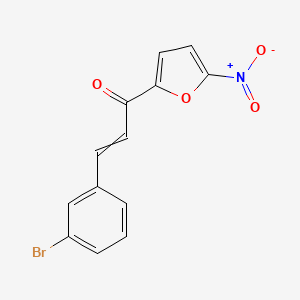
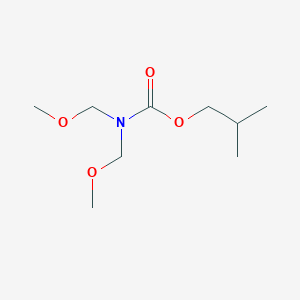

![{[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane](/img/structure/B14365726.png)
![N-(3-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365738.png)
![(3E)-3-[(3-Methylphenyl)imino]butan-2-one](/img/structure/B14365742.png)
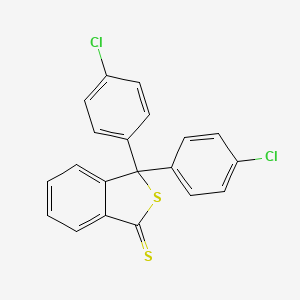
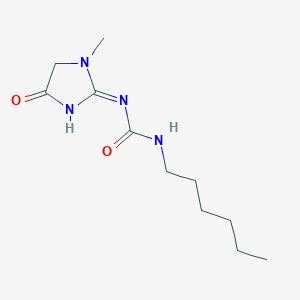
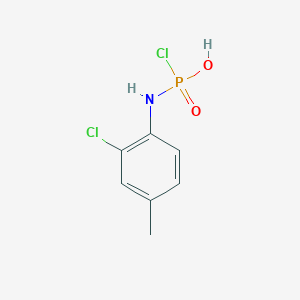
![(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14365764.png)
